hemoglobin Galicia hemoglobin Galicia
Brand Name: Vulcanchem
CAS No.: 130299-55-7
VCID: VC0236220
InChI:
SMILES:
Molecular Formula: C12H18
Molecular Weight: 0

hemoglobin Galicia

CAS No.: 130299-55-7

Cat. No.: VC0236220

Molecular Formula: C12H18

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

hemoglobin Galicia - 130299-55-7

Specification

CAS No. 130299-55-7
Molecular Formula C12H18
Molecular Weight 0

Introduction

Molecular Characteristics and Structure

Hemoglobin Galicia is defined by a specific alteration in the beta chain of the hemoglobin molecule. The molecular hallmark of this variant is the deletion of histidine and valine at positions 97 and 98 of the beta chain, with their replacement by a single leucine residue . This structural change significantly affects the stability and function of the hemoglobin molecule.

The replacement occurs in a region critical for the proper folding and oxygen-binding capacity of the hemoglobin molecule. The affected area is involved in maintaining the three-dimensional structure of the beta chain, and its disruption results in decreased stability of the entire hemoglobin tetramer . The loss of two amino acids and their replacement with just one creates an abnormal conformation that impacts the protein's stability and function.

Structural Consequence Analysis

The deletion of two amino acids (histidine and valine) and insertion of one (leucine) results in a shortened beta chain with altered structural properties. This modification affects the interaction between the beta chain and the heme group, compromising the oxygen-binding capacity and stability of the hemoglobin molecule . The specific location of this alteration in the beta chain makes hemoglobin Galicia particularly unstable compared to many other hemoglobin variants.

Genetic Basis and Mutation

At the genetic level, hemoglobin Galicia results from a deletion of three nucleotides (ACG) at codons 97 and 98 of the beta-globin gene (HBB) . This deletion causes the removal of histidine and valine from the protein sequence, while the remaining nucleotides form a new codon (CTG) that codes for leucine .

The mutation is classified as HBB:c.293_295delACG in contemporary genetic nomenclature, identifying the precise location and nature of the genetic alteration . This mutation affects the beta-globin gene located on chromosome 11, which is essential for normal hemoglobin production and function.

Molecular Mechanisms of Mutation

Two mechanisms have been proposed to explain the origin of small deletions like the one observed in hemoglobin Galicia: slipped mispairing in the presence of short repeats, and misreading by DNA polymerase due to local distortion of the DNA helix . These mechanisms highlight how subtle genetic alterations can lead to significant functional consequences in the resulting protein.

The genetic alteration in hemoglobin Galicia is particularly interesting because it maintains the reading frame of the gene, allowing for continued protein synthesis rather than causing a premature termination of translation. This results in the production of a full-length but structurally abnormal beta-globin chain .

Clinical Manifestations and Hematological Features

Hemoglobin Galicia is associated with severe hemolytic anemia, characterized by excessive destruction of red blood cells leading to anemia, jaundice, and other complications . Patients with this hemoglobin variant typically present with signs and symptoms consistent with chronic hemolytic anemia, including fatigue, pallor, and potential organ damage related to chronic hypoxia and iron overload.

The hematological profile of patients with hemoglobin Galicia shows marked reticulocytosis (an increased number of immature red blood cells), reflecting the bone marrow's attempt to compensate for the accelerated destruction of erythrocytes . A key microscopic finding is the presence of Heinz bodies in the red blood cells, which are inclusions of denatured hemoglobin that precipitate within the cells and contribute to their premature destruction .

Severity and Progression

The clinical severity of hemoglobin Galicia appears to be considerable, with affected individuals experiencing significant hemolytic anemia that can impact quality of life and require medical intervention . The chronic nature of the condition means that patients may experience long-term complications related to hemolysis, including gallstones, splenomegaly, and increased susceptibility to certain infections.

Laboratory Detection and Identification Methods

Several laboratory techniques are employed for the detection and characterization of hemoglobin Galicia. These methods are essential for accurate diagnosis and differentiation from other hemoglobinopathies.

Electrophoresis and Chromatography

In isoelectric focusing (IEF) electrophoresis, hemoglobin Galicia (labeled as Hb X in laboratory reports) moves slightly faster than hemoglobin A2 . This distinct migration pattern helps in the initial identification of this variant.

DEAE-cellulose chromatography can be used to isolate hemoglobin Galicia from other hemoglobin types. Additionally, reversed-phase high-performance liquid chromatography (HPLC) effectively separates the abnormal beta chain from other globin chains, with the elution order being beta A, alpha, beta X (the abnormal chain in hemoglobin Galicia), G-gamma, and A-gamma .

Structural and Genetic Analysis

Definitive identification of hemoglobin Galicia requires more advanced techniques including:

  • Tryptic digestion of the beta X chain followed by separation of peptides using reversed-phase HPLC

  • Amino acid analysis to confirm the absence of histidine and valine at positions 97 and 98 and the presence of leucine

  • Protein sequencing to determine the precise structural alterations

  • DNA analysis to identify the specific deletion of ACG at codons 97 and 98

These techniques provide comprehensive characterization of the molecular defect underlying hemoglobin Galicia and are crucial for accurate diagnosis.

Epidemiology and Occurrence

In heterozygous individuals (those carrying one copy of the abnormal gene), hemoglobin Galicia constitutes approximately 26-27% of the total hemoglobin . This significant proportion explains the clinical manifestations observed even in heterozygotes, as the unstable variant represents a substantial portion of the hemoglobin content in red blood cells.

Inheritance Pattern

As a variant affecting the beta-globin gene, hemoglobin Galicia follows an autosomal codominant inheritance pattern. Individuals with one affected gene (heterozygotes) produce both normal and abnormal hemoglobin and typically experience clinical manifestations, though possibly less severe than homozygotes (individuals with two affected genes) .

Laboratory and Clinical Characteristics

Table 1 summarizes the key laboratory and clinical characteristics of hemoglobin Galicia, compiling data from multiple research sources.

CharacteristicDescriptionReference
Mutation typeDeletion of ACG at codons 97 and 98 in beta-globin gene
Protein alterationDeletion of His-Val at positions 97-98, insertion of Leu
Gene nomenclatureHBB:c.293_295delACG
Hematological findingsSevere hemolytic anemia, reticulocytosis, Heinz bodies
Electrophoretic mobilitySlightly faster than Hb A2 in IEF
ChromatographySeparable by DEAE-cellulose and reversed-phase HPLC
StabilityUnstable
Quantity in heterozygotes~26-27% of total hemoglobin
OriginFirst identified in a Spanish patient

Differential Diagnosis

Hemoglobin Galicia must be differentiated from other unstable hemoglobin variants and conditions that cause hemolytic anemia. The differential diagnosis includes:

  • Other unstable hemoglobin variants such as hemoglobin Köln, which can present with similar clinical manifestations of hemolytic anemia

  • Beta-thalassemia syndromes, which can sometimes be confused with unstable hemoglobin variants due to overlapping clinical features

  • Lepore hemoglobinopathy, which may present with similar hematological abnormalities

  • Acquired causes of hemolytic anemia, such as autoimmune conditions or drug-induced hemolysis

Accurate diagnosis requires a combination of clinical assessment, hematological testing, and specific techniques for hemoglobin characterization as previously described.

Research Significance

Hemoglobin Galicia represents an important example of how small genetic deletions can lead to significant changes in protein structure and function. The study of this hemoglobin variant contributes to our understanding of:

  • The relationship between protein structure and function in hemoglobin

  • Mechanisms of genetic mutations leading to frame-preserving deletions

  • Pathophysiology of hemolytic anemia caused by unstable hemoglobin variants

  • Development of diagnostic approaches for hemoglobinopathies

Further research on hemoglobin Galicia could potentially elucidate more detailed mechanisms of how the specific structural alteration leads to instability and hemolysis, which could inform broader understandings of hemoglobin structure-function relationships.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator